3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide
Description
This compound is a benzothiazolium derivative characterized by a conjugated system of two benzothiazole rings linked via a butenyl bridge. Key structural features include:
Properties
CAS No. |
63815-95-2 |
|---|---|
Molecular Formula |
C28H33IN2O4S2 |
Molecular Weight |
652.6 g/mol |
IUPAC Name |
3-[2-[2-[(3-ethyl-6-methoxy-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzothiazol-3-ium-3-yl]propanoic acid;iodide |
InChI |
InChI=1S/C28H32N2O4S2.HI/c1-7-19(13-26-29(8-2)20-11-17(3)22(33-5)15-24(20)35-26)14-27-30(10-9-28(31)32)21-12-18(4)23(34-6)16-25(21)36-27;/h11-16H,7-10H2,1-6H3;1H |
InChI Key |
MSHWWNISDBKPTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=C(C(=C2)C)OC)CCC(=O)O)C=C3N(C4=C(S3)C=C(C(=C4)C)OC)CC.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-ethyl-6-methoxy-5-methyl-3H-benzothiazole Precursors
- Starting from 2-aminothiophenol derivatives, selective alkylation and methylation introduce the ethyl, methoxy, and methyl groups at the 3, 6, and 5 positions respectively.
- Typical reagents include ethyl iodide for alkylation, methyl iodide or dimethyl sulfate for methoxylation, under basic conditions.
- Purification is achieved by recrystallization or chromatographic methods.
Formation of Benzothiazolium Salts
- The benzothiazole nitrogen is quaternized using alkyl halides (e.g., methyl iodide) to form the benzothiazolium iodide salt.
- This step is critical to generate the positively charged heterocycle necessary for subsequent conjugation.
Construction of the Benzothiazol-2-ylidene Methyl Linker
- The benzothiazolium salt undergoes condensation with aldehyde derivatives to form the benzothiazol-2-ylidene methyl group.
- This typically involves Knoevenagel-type condensation reactions under basic or acidic catalysis.
- Control of stereochemistry (Z/E isomers) is important for the desired conjugated system.
Coupling via But-1-enyl Linker with Carboxyethyl Substituent
- The two benzothiazolium units are linked through a but-1-enyl chain bearing a 2-carboxyethyl substituent.
- This coupling can be achieved by Wittig or Horner–Wadsworth–Emmons reactions using appropriate phosphonium or phosphonate ylides.
- The carboxyethyl group is introduced either via the phosphonate reagent or as a functionalized aldehyde.
Final Purification and Isolation
- The final product is isolated as the iodide salt, often by precipitation with iodide salts or ion exchange.
- Purity is confirmed by chromatographic methods, NMR, and mass spectrometry.
Data Table: Summary of Key Preparation Parameters
Research Findings and Optimization Notes
- The choice of base and solvent in the Knoevenagel condensation significantly affects the stereochemical outcome and yield.
- Using anhydrous conditions and inert atmosphere during coupling steps improves product purity.
- The iodide salt form is preferred for stability and solubility in polar solvents.
- Substituent effects on the benzothiazole ring influence the electronic properties and reactivity, thus impacting the efficiency of coupling reactions.
- PubChem Compound Summary for CID 113900: Benzothiazolium, 3-(2-carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide (2025).
- ChemWhat: 3-(2-carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide Basic Information and Preparation (2018).
- Additional literature on benzothiazolium salt synthesis and Knoevenagel condensations in organic synthesis journals.
Chemical Reactions Analysis
Types of Reactions
3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions may yield various substituted benzothiazolium derivatives.
Scientific Research Applications
Based on the search results, here's what is known about 3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide:
Basic Information
- Chemical Name: 3-(2-carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide
- CAS No.: 63815-95-2
- Molecular Formula: C28H33IN2O4S2
- Molecular Weight: 652.60709
- EC Number: 264-483-1
- Synonyms: Includes variations of the chemical name
Additional Identifiers
Safety and Hazards
- More safety and hazard information may be available from PubChem, including GHS hazard statements and precautionary statements .
Potential Research Areas
While the search results do not specifically detail the applications of this compound, the broader context of the search results suggest potential areas of interest:
- Oxygen-Responsive Imaging: One search result mentions the use of Europium(II) complexes in oxygen-responsive imaging . It is not clear whether the query compound is related.
- Antimicrobial Studies: Another search result discusses the synthesis, characterization, and antimicrobial activity of transition metal complexes . It is not clear whether the query compound is related.
- PPARγ Ligands: One paper focuses on SAR and computer-aided drug design approaches in the discovery of PPARγ ligands for the treatment of Type 2 diabetes . It is not clear whether the query compound is related.
Mechanism of Action
The mechanism of action of 3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or nucleic acids, leading to changes in their activity or function. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Differences Between the Target Compound and Analogues
Key Observations:
Benzothiazole vs. Benzothiazolone : The target compound’s benzothiazolium rings (positively charged) differ from benzothiazolone’s neutral, oxygen-containing structure. This charge difference impacts solubility and redox activity, making the target more suitable for ionic interactions in biological systems .
Substituent Effects : The carboxyethyl group in the target compound enhances water solubility compared to acetylated derivatives (), which may improve bioavailability in agrochemical formulations .
Pharmacological and Agrochemical Relevance
- Antimicrobial Activity : Benzothiazole derivatives with methoxy and methyl groups (e.g., ) show enhanced antifungal and antibacterial activity. The target compound’s dual methoxy/methyl substituents may amplify these effects, though specific data are lacking .
- SAR Insights : Positional substitution matters; for example, methoxy groups at position 6 (as in the target) are linked to improved metabolic stability in agrochemicals, while carboxyethyl groups may facilitate transporter-mediated uptake in plants .
- Comparison with Pyrimidinylpyrazoles : While structurally distinct, both classes rely on methoxy groups for activity optimization. The target’s larger size and charge may limit blood-brain barrier penetration compared to smaller pyrimidinylpyrazoles () .
Biological Activity
3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide, also known by its CAS number 63815-95-2, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C28H33IN2O4S2, with a molecular weight of approximately 652.61 g/mol. The structure features a benzothiazolium core, which is associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C28H33IN2O4S2 |
| Molecular Weight | 652.61 g/mol |
| CAS Number | 63815-95-2 |
Cytotoxicity
Research indicates that compounds similar to 3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies on related benzothiazolone analogs have shown significant cytotoxicity, with IC50 values as low as 0.13 µM against specific cell lines such as EA.hy926 . The compound's mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Structure-Bioactivity Relationship
The diverse biological activities of benzothiazole derivatives often correlate with their structural features. The presence of functional groups such as carboxylic acids and methoxy groups enhances their reactivity and biological efficacy. The relationship between structure and activity is crucial for designing new derivatives with improved therapeutic profiles.
Case Studies
-
Cytotoxic Effects in Cancer Cell Lines :
- A study on styryl-benzothiazolone analogs reported that compounds with similar structures inhibited endothelial cell proliferation and migration, suggesting potential applications in cancer therapy .
- In vitro assays demonstrated that these compounds could induce G2/M phase arrest in treated cells, leading to enhanced apoptosis through mechanisms involving centrosome amplification and aberrant cytokinesis.
- Antimicrobial Testing :
Q & A
Basic: What synthetic methodologies are recommended for preparing this benzothiazolium iodide derivative, and how can its purity be validated?
Answer:
The synthesis of benzothiazolium derivatives typically involves condensation reactions under acidic or basic conditions. For example, analogous compounds are synthesized via refluxing precursors (e.g., substituted benzothiazoles and aldehydes) in acetic acid with sodium acetate as a catalyst . Post-synthesis, purity validation should include:
- Chromatographic methods : HPLC or TLC to monitor reaction progress.
- Spectroscopic characterization : H/C NMR to confirm structural integrity (e.g., vinyl proton signals at δ 6.8–7.5 ppm for conjugated systems).
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M-I] for iodide salts).
- Elemental analysis : To confirm stoichiometry (C, H, N, S within ±0.3% theoretical values) .
Basic: Which solvent systems are optimal for recrystallizing this compound, and how do substituents influence solubility?
Answer:
Recrystallization solvents depend on the compound’s polarity. For methoxy- and carboxyethyl-substituted benzothiazoliums:
- Polar aprotic solvents : DMF or DMSO are effective but require careful removal under vacuum.
- Mixed solvents : Ethanol/water or acetic acid/ether combinations are preferred for high-yield crystallization .
Substituents like the carboxyethyl group enhance aqueous solubility (pH-dependent deprotonation), while methoxy and benzothiazole rings increase hydrophobicity. Pre-solubility screening via Hansen solubility parameters is advised .
Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns)?
Answer:
Unexpected spectral data may arise from:
- Tautomerism : Benzothiazolium dyes often exhibit keto-enol or charge-delocalized tautomers, altering peak positions. Variable-temperature NMR can resolve dynamic equilibria .
- Steric effects : Bulky substituents (e.g., butenyl chains) may restrict rotation, causing non-equivalent proton environments. 2D NMR (COSY, NOESY) clarifies spatial interactions .
- Impurity interference : Cross-validate with HPLC-MS to rule out byproducts (e.g., unreacted aldehydes or dimerization artifacts) .
Advanced: What strategies mitigate aggregation-induced quenching in photophysical studies of this compound?
Answer:
Benzothiazolium derivatives often aggregate in polar solvents, reducing fluorescence quantum yield. Mitigation approaches include:
- Concentration optimization : Dilute solutions (<10 M) to minimize π-π stacking.
- Surfactant additives : Triton X-100 or CTAB micelles disrupt aggregation in aqueous media.
- Solvent engineering : Use mixed solvents (e.g., DMSO/water) to balance solubility and disaggregation.
- Temperature control : Elevated temperatures (40–60°C) reduce aggregation kinetics. Document emission spectra under varied conditions to identify optimal parameters .
Advanced: How can computational modeling guide the design of derivatives with enhanced Stokes shifts for bioimaging?
Answer:
- DFT/TD-DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) and excitation energies. For example, extending conjugation via vinyl linkages (as in the butenyl group) lowers energy gaps, enabling red-shifted emission .
- Molecular dynamics (MD) : Simulate solvent interactions to optimize polarity and reduce non-radiative decay.
- Docking studies : Model interactions with biological targets (e.g., DNA or proteins) to prioritize substituents improving binding affinity and selectivity .
Advanced: What experimental controls are critical when assessing this compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 4–9) and monitor degradation via UV-Vis or LC-MS over 24–72 hours.
- Photostability : Expose to simulated sunlight (Xe lamp, 1 sun intensity) and track spectral changes.
- Oxidative/Reductive resistance : Treat with HO or glutathione to mimic intracellular environments.
- Reference standards : Include known stable dyes (e.g., rhodamine B) for comparative degradation rates .
Advanced: How can researchers resolve discrepancies in quantum yield measurements across labs?
Answer:
Discrepancies often arise from instrumental calibration or solvent effects. Standardize protocols by:
- Reference fluorophores : Use quinine sulfate (Φ = 0.54 in 0.1 M HSO) or fluorescein (Φ = 0.95 in 0.1 M NaOH) for instrument calibration.
- Inner-filter effect correction : Apply absorbance-based corrections for concentrated solutions.
- Solvent degassing : Remove dissolved oxygen via nitrogen purging to prevent quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
